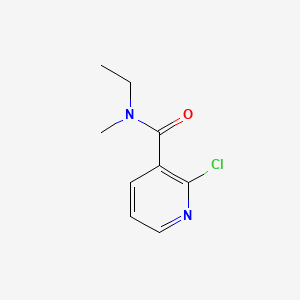

2-Chloro-N-ethyl-N-methylnicotinamide

CAS No.: 112006-59-4

Cat. No.: VC13414408

Molecular Formula: C9H11ClN2O

Molecular Weight: 198.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 112006-59-4 |

|---|---|

| Molecular Formula | C9H11ClN2O |

| Molecular Weight | 198.65 g/mol |

| IUPAC Name | 2-chloro-N-ethyl-N-methylpyridine-3-carboxamide |

| Standard InChI | InChI=1S/C9H11ClN2O/c1-3-12(2)9(13)7-5-4-6-11-8(7)10/h4-6H,3H2,1-2H3 |

| Standard InChI Key | OKOCIHPHSMRJDK-UHFFFAOYSA-N |

| SMILES | CCN(C)C(=O)C1=C(N=CC=C1)Cl |

| Canonical SMILES | CCN(C)C(=O)C1=C(N=CC=C1)Cl |

Introduction

Structural and Chemical Properties

Molecular Characteristics

The compound has the molecular formula C₉H₁₁ClN₂O and a molecular weight of 198.65 g/mol . Its structure features:

-

A pyridine ring substituted with a chlorine atom at position 2.

-

An amide group (-CON-) with ethyl (C₂H₅) and methyl (CH₃) substituents on the nitrogen.

The InChIKey OKOCIHPHSMRJDK-UHFFFAOYSA-N confirms its unique stereochemical identity .

Physical Properties

While explicit melting/boiling points are unreported, its stability under dry, cool storage conditions (2–8°C) suggests moderate thermal resilience . Predicted density and reactivity align with analogous chloro-nicotinamides, such as 2-chloro-N-methylnicotinamide (density: ~1.26 g/cm³) .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via a two-step protocol :

-

Acylation: Paranitroaniline reacts with chloroacetyl chloride in toluene, yielding 2-chloro-N-(4-nitrophenyl)acetamide.

-

Methylation: The intermediate undergoes methylation using dimethyl sulfate in dichloromethane, catalyzed by sodium hydroxide.

Representative Conditions:

| Step | Reagents | Temperature | Yield | Purity |

|---|---|---|---|---|

| Acylation | Chloroacetyl chloride | 15°C | 93% | 98.3% |

| Methylation | Dimethyl sulfate, NaOH | 25–30°C | 90.3% | 97.2% |

Industrial Scalability

The process is scalable, with yields exceeding 90% at 1.0 mol scale . Dichloromethane and toluene are recoverable, enhancing cost-efficiency.

Comparative Analysis with Analogues

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and receptor modulators . Its chloro and ethyl groups enable further functionalization via nucleophilic substitution.

Specialty Chemicals

Used in agrochemical research for developing herbicides, leveraging its stability and reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume